19(S)-Hete 19(S)-Hete 19-HETE is one of the major cytochrome P450 (CYP450) metabolites of arachidonic acid that is released from the kidney in response to angiotensin II. When formed by the CYP2E1 isoform, 19-HETE is composed of 70% and 30% of the (S) and (R) stereoisomers, respectively. Both 19(S)- and 19(R)-HETE are potent vasodilators of renal preglomerular vessels. 19(S)-HETE stimulates both renal sodium-potassium ATPase and volume absorption in the rabbit proximal straight tubule.
19S-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 19S-hete is considered to be an eicosanoid lipid molecule. 19S-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 19S-Hete has been primarily detected in urine. Within the cell, 19S-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 19S-hete is involved in the nepafenac action pathway, the antipyrine action pathway, the mefenamic Acid action pathway, and the piroxicam action pathway. 19S-Hete is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
19(S)-HETE is a HETE having a (19S)-hydroxy group and all-cis double bonds at positions 5, 8, 11 and 14. It has a role as a mouse metabolite. It derives from an icosa-5,8,11,14-tetraenoic acid and an arachidonic acid.
Brand Name: Vulcanchem
CAS No.: 115461-40-0
VCID: VC21331980
InChI: InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m0/s1
SMILES: CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

19(S)-Hete

CAS No.: 115461-40-0

Cat. No.: VC21331980

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

19(S)-Hete - 115461-40-0

Specification

Description 19-HETE is one of the major cytochrome P450 (CYP450) metabolites of arachidonic acid that is released from the kidney in response to angiotensin II. When formed by the CYP2E1 isoform, 19-HETE is composed of 70% and 30% of the (S) and (R) stereoisomers, respectively. Both 19(S)- and 19(R)-HETE are potent vasodilators of renal preglomerular vessels. 19(S)-HETE stimulates both renal sodium-potassium ATPase and volume absorption in the rabbit proximal straight tubule.
19S-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 19S-hete is considered to be an eicosanoid lipid molecule. 19S-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 19S-Hete has been primarily detected in urine. Within the cell, 19S-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 19S-hete is involved in the nepafenac action pathway, the antipyrine action pathway, the mefenamic Acid action pathway, and the piroxicam action pathway. 19S-Hete is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
19(S)-HETE is a HETE having a (19S)-hydroxy group and all-cis double bonds at positions 5, 8, 11 and 14. It has a role as a mouse metabolite. It derives from an icosa-5,8,11,14-tetraenoic acid and an arachidonic acid.
CAS No. 115461-40-0
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,8Z,11Z,14Z,19S)-19-hydroxyicosa-5,8,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m0/s1
Standard InChI Key XFUXZHQUWPFWPR-DZBJBCEBSA-N
Isomeric SMILES C[C@@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
SMILES CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O
Canonical SMILES CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O
Appearance Assay:≥98%A solution in ethanol

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